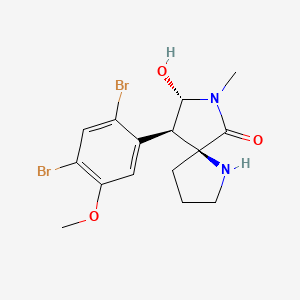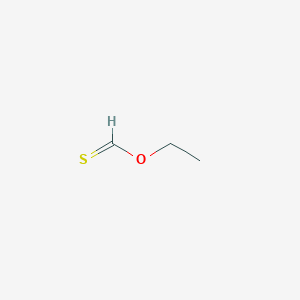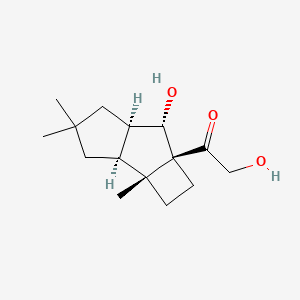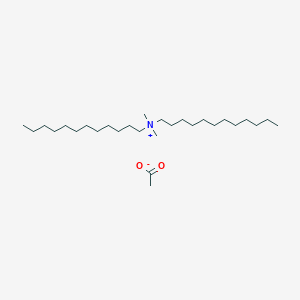
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, also known as 3-hydroxy-3-isohexeneylglutaryl-coa, belongs to the class of organic compounds known as 3-hydroxy-3-alkylglutaryl coas. These are alpha, omega dicarboxyacyl-CoA that result from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of 3-hydroxy-3-alkylglutaric acid. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from coenzyme A.
This compound is the S-3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl derivative of CoA. It derives from a coenzyme A. It is a conjugate acid of a this compound(5-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Diagnosis and Metabolic Disorders
A significant application of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) is in the enzymatic diagnosis of metabolic disorders. Kikuchi et al. (1990) developed a non-radiochemical method to determine HMG-CoA lyase activity, useful in diagnosing HMG-CoA lyase deficiency, a metabolic disorder. This method differentiated a patient with this deficiency from control subjects, indicating its diagnostic utility (Kikuchi, Narisawa, Tada, & Sweetman, 1990). Similarly, Gibson et al. (1982) developed an assay for 3-hydroxy-3-methylglutaryl-CoA lyase, linking its activity to 3-hydroxy-3-methylglutaric aciduria, another metabolic disorder (Gibson, Sweetman, Nyhan, Page, Greene, & Cann, 1982).
Cholesterol Biosynthesis and Cardiovascular Diseases
The enzyme hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), which acts on HMG-CoA, plays a crucial role in cholesterol biosynthesis. Cuccioloni et al. (2011) reported that epigallocatechin-3-gallate (EGCG) inhibits HMGR, indicating potential for developing new hypocholesterolemic drugs (Cuccioloni, Mozzicafreddo, Spina, Tran, Falconi, Eleuteri, & Angeletti, 2011). Additionally, Rozano et al. (2015) conducted a comparative docking study of 'Dukung Anak' phytonutrient compounds, revealing their potent inhibitory effects on HMGR, which could help in treating cardiovascular diseases (Rozano, Zawawi, Ahmad, & Jaganath, 2015).
Neurological Disorders and Neurotoxicity
Kölker et al. (2000) explored the neurotoxic effects of 3-hydroxyglutaric and glutaric acids on neuronal cultures, linking them to glutaryl-CoA dehydrogenase deficiency, a neurometabolic disorder. They found that these acids can act as false neurotransmitters, contributing to acute brain damage in this condition (Kölker, Ahlemeyer, Krieglstein, & Hoffmann, 2000). Additionally, Gerstner et al. (2005) discovered that glutaric acid and its metabolites cause apoptosis in immature oligodendrocytes, suggesting a mechanism for white matter degeneration in glutaryl-CoA dehydrogenase deficiency (Gerstner, Gratopp, Marcinkowski, Sifringer, Obladen, & Bührer, 2005).
Eigenschaften
Molekularformel |
C32H52N7O20P3S |
|---|---|
Molekulargewicht |
979.8 g/mol |
IUPAC-Name |
3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid |
InChI |
InChI=1S/C32H52N7O20P3S/c1-18(2)6-5-8-32(47,12-21(41)42)13-22(43)63-11-10-34-20(40)7-9-35-29(46)26(45)31(3,4)15-56-62(53,54)59-61(51,52)55-14-19-25(58-60(48,49)50)24(44)30(57-19)39-17-38-23-27(33)36-16-37-28(23)39/h6,16-17,19,24-26,30,44-45,47H,5,7-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t19-,24-,25-,26+,30-,32?/m1/s1 |
InChI-Schlüssel |
ATTJZXQHBIJXLV-AWVQIHIZSA-N |
Isomerische SMILES |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
Kanonische SMILES |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


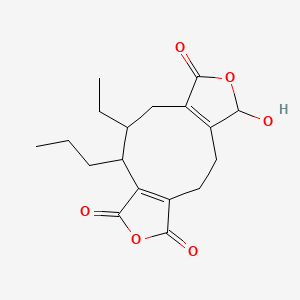
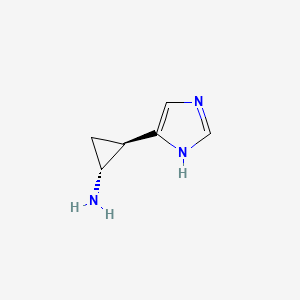

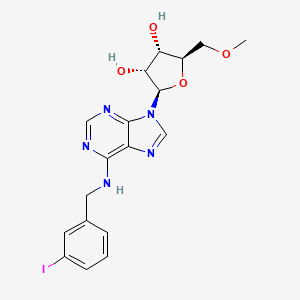

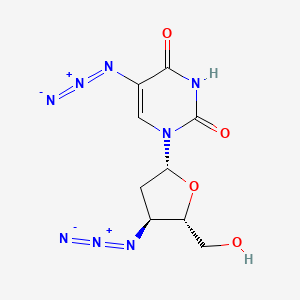

![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
